molecular formula C22H18N2O3 B3476473 ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate

ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate

Cat. No.: B3476473
M. Wt: 358.4 g/mol
InChI Key: GHLHZCXNEMGUGF-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate is a synthetic quinoline-3-carboxylate derivative supplied for research and development purposes. This compound features a benzo[h]quinoline core structure, a class of heterocyclic aromatics known to be of significant interest in medicinal chemistry . The molecular structure incorporates an ethyl ester group at the 3-position and a 2-hydroxyphenylamino substituent at the 4-position, which may be explored for its potential to confer specific biological or physicochemical properties . Quinolone and quinoline-based scaffolds are frequently investigated as core structures in the development of novel therapeutic agents for a range of conditions . Researchers may evaluate this specific compound for its potential interactions with various biological targets. As a chemical intermediate, it could also be utilized in further synthetic transformations to create diverse libraries of compounds for screening. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. It is not for use in humans, animals, or as a household product. All chemicals should be handled by qualified professionals using appropriate safety procedures.

Properties

IUPAC Name

ethyl 4-(2-hydroxyanilino)benzo[h]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-2-27-22(26)17-13-23-20-15-8-4-3-7-14(15)11-12-16(20)21(17)24-18-9-5-6-10-19(18)25/h3-13,25H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLHZCXNEMGUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3O)C=CC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Benzo Ring: The benzo ring can be introduced through a Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde under acidic conditions.

    Substitution with Hydroxyphenyl and Amino Groups: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxyphenylamine reacts with the quinoline derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The amino and hydroxy groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation Products: Quinones and related derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Structure and Composition

The molecular structure of ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate features a quinoline core, which is known for its diverse biological activities. The compound has the following characteristics:

  • Molecular Formula : C22H18N2O3
  • Molecular Weight : 358.39 g/mol
  • Canonical SMILES : CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3O)C=CC4=CC=CC=C42

These properties contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds, including this compound, exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes related to tumor growth, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Case Study: Inhibition of VEGFR-2

A study synthesized several quinoline derivatives, demonstrating that modifications at specific positions enhance binding affinity to VEGFR-2. This compound was shown to effectively inhibit cell proliferation in various cancer cell lines through targeted interactions with the receptor's active site .

Antimicrobial Properties

Quinoline derivatives have been recognized for their antimicrobial activities against a range of pathogens. This compound has been evaluated for its efficacy against bacterial strains, showing significant inhibitory effects.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Synthesis of New Derivatives

The compound serves as a precursor for synthesizing new derivatives with enhanced biological properties. Techniques such as the Gould-Jacobs reaction facilitate the production of various substituted quinoline derivatives that can be screened for improved pharmacological activities.

Synthesis Overview

The synthesis typically involves:

  • Condensation of substituted anilines with diethyl ethoxymethylenemalonate.
  • Cyclization to form the quinolone structure.
  • Further functionalization to introduce desired substituents.

This synthetic pathway allows researchers to explore a library of compounds based on the quinoline scaffold .

Potential in Drug Development

Given its multifaceted biological activities, this compound is being investigated as a lead compound in drug development pipelines targeting various diseases, particularly cancers and infections resistant to conventional therapies.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with various molecular targets. The hydroxyphenyl and amino groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Substituent Effects on Molecular Weight and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 7-CF₃, 4-(2-hydroxyphenylamino), 3-COOEt 376.33 Not reported Trifluoromethyl enhances lipophilicity; hydroxyl group may improve solubility
Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate 6-CF₃, 4-(4-chlorobenzylamino), 3-COOEt 408.80 Not reported Chlorine and CF₃ groups increase steric bulk and electron-withdrawing effects
Ethyl 4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)amino)quinoline-3-carboxylate (2e) 4-(pyridinyl-pyrimidinyl-amino), 3-COOEt ~500 (estimated) 208–211 Extended aromatic system; pyrimidine moiety may enhance DNA-binding affinity
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-6-cyano-8-(fluoro-methoxypyridinyl)quinoline-3-carboxylate (21c) 6-CN, 8-fluoro-methoxypyridinyl, 4-(chloro-methoxybenzylamino), 3-COOEt ~550 (estimated) Not reported Cyano and halogen groups improve metabolic stability; complex synthesis route

Key Observations :

  • The target compound has a lower molecular weight than analogs with bulky substituents (e.g., pyridinyl-pyrimidinyl groups in 2e ).
  • Trifluoromethyl (CF₃) and cyano (CN) groups are common in bioactive quinolines due to their electron-withdrawing effects, which can modulate reactivity and binding interactions .
  • Melting points are rarely reported, but analogs like 2e (208–211°C) suggest that extended aromatic systems increase crystallinity .

Comparison :

  • The target compound’s synthesis may face challenges due to the 2-hydroxyphenylamino group, which could require protection/deprotection steps to avoid side reactions.
  • Pd-catalyzed methods (e.g., ) are efficient but costlier than base-mediated reactions (e.g., ) .

Structural-Activity Relationships :

  • Hydroxyl Groups: The 2-hydroxyphenylamino group in the target compound may enhance hydrogen bonding with biological targets, improving selectivity .
  • Trifluoromethyl : Present in both the target compound and analog 21c, this group is associated with improved pharmacokinetic profiles .

Biological Activity

Ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H18N2O3
  • Molecular Weight : 358.4 g/mol
  • Canonical SMILES : CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3O)C=CC4=CC=CC=C42

This structure features a quinoline core, which is known for its pharmacological relevance.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, a study highlighted the effectiveness of benzoquinoline derivatives against various pathogens, including Candida albicans and Staphylococcus aureus. This compound has shown promising results in inhibiting these microorganisms.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundPathogenZone of Inhibition (mm)Activity Level
BQS 3eCandida albicans30Very Active
BQS 3fCandida albicans28Very Active
BQS 3kStaphylococcus aureus15Active

The above table summarizes the inhibition zones observed in various studies, demonstrating that certain derivatives exhibit activity levels higher than standard treatments like nystatin.

Anticancer Activity

Recent studies have explored the potential of quinoline derivatives as anticancer agents. Specifically, compounds designed with a focus on inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2) have shown promise in targeting cancer cells. This compound may share similar mechanisms due to its structural characteristics.

Case Study: VEGFR-2 Inhibition

In a study focused on new quinoline derivatives, compounds were synthesized to target VEGFR-2 effectively. The results indicated that modifications in the quinoline structure could enhance binding affinity and biological effectiveness against cancer cells.

Anti-inflammatory Effects

Quinoline derivatives are also recognized for their anti-inflammatory properties. The biological activity of this compound could be attributed to its ability to inhibit key inflammatory pathways.

The proposed mechanism involves the modulation of cytokine production and inhibition of inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via Friedländer annulation , starting from amino-substituted aldehydes and β-keto esters. For example, bromobenzoquinoline derivatives are prepared by reacting amino aldehydes with ethyl acetoacetate in ethanol under basic conditions (K₂CO₃) at 70°C for ~25 hours . Key optimizations include:

  • Temperature control : Higher temperatures (e.g., 70°C) accelerate cyclization but may increase side reactions.
  • Solvent choice : Ethanol balances reactivity and solubility for intermediates.
  • Purification : Flash chromatography or crystallization ensures high purity (85% yield reported for analogous compounds) .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are employed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. The software resolves hydrogen bonding patterns and π-π stacking interactions critical for stability. For example, related quinoline derivatives show intramolecular hydrogen bonds between hydroxyl and carbonyl groups, confirmed via SHELX-refined diffraction data .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

Initial screening involves:

  • Enzyme inhibition assays : Testing against targets like topoisomerases or kinases using fluorescence-based assays (IC₅₀ values).
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀.
  • Molecular docking : Preliminary docking with AutoDock Vina or Schrödinger Suite to predict binding affinities to biological targets (e.g., kinase ATP-binding pockets) .

Advanced Research Questions

Q. How do substituent modifications influence structure-activity relationships (SAR) in this compound?

Comparative studies on analogs reveal:

  • Electron-withdrawing groups (e.g., trifluoromethyl at position 8) enhance metabolic stability but reduce solubility.
  • Hydroxyl groups (e.g., 2-hydroxyphenyl) improve hydrogen-bonding interactions with enzymes, increasing potency .
  • Methylamino vs. methoxy substitutions : Methylamino groups at position 4 enhance cellular permeability but may reduce target selectivity .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Conflicting activity data (e.g., varying IC₅₀ values across studies) may arise from polymorphic forms or solvate differences. Single-crystal X-ray diffraction identifies:

  • Conformational flexibility : Torsion angles affecting binding pocket compatibility.
  • Hydration states : Water molecules in the lattice alter solubility and bioavailability.
    For example, a study on ethyl 4-(4-fluorophenyl)quinoline derivatives showed a 10-fold potency difference between anhydrous and monohydrate forms .

Q. What strategies mitigate challenges in functionalizing the quinoline core?

Functionalization hurdles include steric hindrance at position 3 (carboxylate group) and regioselectivity. Effective approaches:

  • Protecting groups : Temporarily block the hydroxyl group during amidation or alkylation.
  • Transition-metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at position 6 or 8 .
  • Microwave-assisted synthesis : Accelerates reactions like Friedländer annulation, reducing side products .

Q. How is computational chemistry integrated into mechanistic studies?

  • MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (AMBER or GROMACS).
  • DFT calculations : Predict redox potentials for oxidation/reduction reactions (e.g., hydroxylation pathways) .
  • ADMET prediction : SwissADME or ADMETlab2.0 models assess bioavailability and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate
Reactant of Route 2
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ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate

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